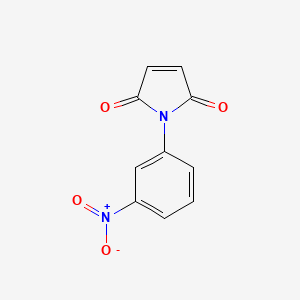

1-(3-nitrophenyl)-1H-pyrrole-2,5-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-nitrophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJENYVWFVWQVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284904 | |

| Record name | 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-93-8 | |

| Record name | 7300-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7300-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Nitrophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile

Below is a summary of the key chemical identifiers and properties of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-(3-Nitrophenyl)maleimide |

| CAS Registry Number | 7300-93-8 |

| Molecular Formula | C₁₀H₆N₂O₄ |

| Molecular Weight | 218.17 g/mol |

Synthesis and Structural Features:

The synthesis of this compound is typically achieved through a two-step process. The first step involves the reaction of maleic anhydride (B1165640) with 3-nitroaniline (B104315) to form the corresponding maleanilic acid. Subsequent cyclodehydration of the maleanilic acid, often using acetic anhydride and a catalyst like sodium acetate, yields the target N-(3-nitrophenyl)maleimide. tandfonline.com

The crystal structure of N-(3-nitrophenyl)maleimide reveals that the molecule crystallizes in the orthorhombic space group Pna21. globalresearchonline.net The dihedral angle between the planes of the benzene (B151609) and imide rings is a notable feature of its three-dimensional structure. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography and Solid-State Structural Elucidation

No crystallographic data for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione was found in the performed searches. Consequently, information regarding its crystal packing and intermolecular interactions is not available.

Crystal Packing and Intermolecular Interactions

Specific details on the crystal system, space group, unit cell dimensions, and intermolecular interactions (such as hydrogen bonding or π-π stacking) for this compound could not be located.

Hirshfeld Surface Analysis

Without the primary crystallographic information file (CIF), a Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within the crystal, cannot be performed or reported.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The searches did not uncover any publications or spectral databases containing assigned NMR data for this compound.

1H NMR and 13C NMR Spectral Assignment

Detailed chemical shifts (δ) and coupling constants (J) for the protons (¹H NMR) and carbon atoms (¹³C NMR) of the molecule are not documented in the available search results.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

Information from two-dimensional NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Multiple Bond Correlation (HMBC), which would confirm the assignments of protons and carbons and elucidate the molecular structure, was not found.

Vibrational Spectroscopy (IR) and Mass Spectrometry for Structural Confirmation

Specific infrared (IR) absorption frequencies corresponding to the functional groups of this compound, as well as its mass spectrometry fragmentation pattern, were not available in the searched literature.

Conformational Analysis and Molecular Geometry of this compound

The molecular structure of this compound is characterized by two key components: a pyrrole-2,5-dione ring and a 3-nitrophenyl substituent. The conformational flexibility of the molecule primarily arises from the rotation around the single bond connecting the nitrogen atom of the pyrrole (B145914) ring to the carbon atom of the phenyl ring.

Studies on analogous N-substituted maleimides suggest that a non-coplanar arrangement of the two ring systems is typical. For instance, in the related compound 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione, a significant dihedral angle of 75.60 (10)° is observed between the methoxybenzene and the pyrrole-2,5-dione rings. This deviation from planarity is attributed to steric hindrance between the ortho-substituent on the phenyl ring and the carbonyl groups of the maleimide (B117702) ring. In the case of this compound, the nitro group is at the meta position, which would result in less steric hindrance compared to an ortho-substituent. Consequently, the dihedral angle is expected to be smaller, allowing for a greater degree of conjugation between the two ring systems, though a completely planar conformation is unlikely.

Computational modeling and molecular mechanics studies on related structures can provide theoretical predictions of the most stable conformations. These studies typically involve energy calculations for different rotational isomers (rotamers) to identify the global and local energy minima. The preferred conformation is a balance between steric repulsion and the electronic effects of conjugation.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value Range |

| Dihedral Angle (Pyrrole-2,5-dione ring - Phenyl ring) | 30 - 60° |

| C-N-C Bond Angle (Ring Junction) | 120 - 125° |

Note: The values in this table are estimations based on data from structurally related molecules and general principles of conformational analysis. Precise experimental data for this compound is required for definitive values.

Computational and Theoretical Chemistry of 1 3 Nitrophenyl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) for Electronic Structure and Stability

The stability of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione is intrinsically linked to its three-dimensional conformation. A key structural parameter is the torsion or dihedral angle between the plane of the phenyl ring and the plane of the pyrrole-2,5-dione (maleimide) ring. Experimental crystallographic studies have determined this angle to be approximately 56.2° and 52.9° for the two independent molecules found in the asymmetric unit cell, indicating a non-planar ground state. researchgate.netresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. derpharmachemica.commdpi.com DFT calculations are widely used to determine the energies of these orbitals. For the related isomer, N-(4-nitrophenyl)maleimide, DFT calculations at the B3LYP level have been performed to determine these values. derpharmachemica.comderpharmachemica.com These calculations show that the presence of the electron-withdrawing nitro group significantly influences the electronic landscape. The HOMO is typically localized over the phenyl ring, while the LUMO is distributed across the maleimide (B117702) and nitro groups. This separation facilitates intramolecular charge transfer, a property relevant to its application in materials science. derpharmachemica.com A small energy gap, as calculated for the 4-nitro isomer, implies a significant degree of electronic charge transfer from HOMO to LUMO, indicating high reactivity. derpharmachemica.comderpharmachemica.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.12 |

| ELUMO | |

| Energy Gap (ΔE) | 4.25 |

Note: Data is for the related isomer N-(4-nitrophenyl)maleimide, calculated using DFT at the B3LYP/6-31++G(d,p) level, and serves as an illustrative example. derpharmachemica.com

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. mdpi.com The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are rich in electrons and prone to electrophilic attack, while blue regions indicate positive potential, which are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP map would show significant negative potential (red) around the oxygen atoms of both the dione (B5365651) group on the maleimide ring and the nitro group on the phenyl ring. doaj.org These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms on the phenyl and maleimide rings would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. The MEP map provides a comprehensive picture of the molecule's polarity and its reactive sites.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes.

By running an MD simulation of this compound, one could explore its conformational landscape. This involves mapping the various shapes the molecule can adopt and the relative energies of these conformations. Such simulations can reveal the flexibility of the molecule, particularly the rotation around the N-C bond connecting the two rings, and identify the most populated conformational states under specific conditions (e.g., in different solvents or at various temperatures). This method is particularly useful for understanding how the molecule's shape and flexibility influence its interactions and function.

Quantum Chemical Descriptors for Reactivity Prediction

From the HOMO and LUMO energy values obtained through DFT calculations, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for predicting the chemical behavior of the molecule.

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it describes the capacity of a molecule to undergo chemical reactions.

These descriptors, calculated for related nitrophenyl maleimides, confirm the reactive nature of these compounds, characterized by high electrophilicity and chemical softness, stemming from their relatively small HOMO-LUMO energy gaps. derpharmachemica.com

| Quantum Descriptor | Calculated Value (eV) |

|---|---|

| Chemical Potential (μ) | -5.995 |

| Chemical Hardness (η) | 2.125 |

| Global Electrophilicity Index (ω) | 8.45 |

| Chemical Softness (S) | 0.47 |

Note: Data is for the related isomer N-(4-nitrophenyl)maleimide, derived from calculated HOMO/LUMO energies, and serves as an illustrative example. derpharmachemica.com

Biological Activity and Pharmacological Potential of 1 3 Nitrophenyl 1h Pyrrole 2,5 Dione Derivatives

Structure-Activity Relationship (SAR) Investigations

The biological efficacy of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione derivatives is intricately linked to their structural features. Through systematic modifications and computational modeling, researchers have elucidated key relationships between the chemical structure of these compounds and their pharmacological activity.

Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of N-phenylmaleimide derivatives. Modifications to both the phenyl ring and the maleimide (B117702) moiety can significantly influence the potency and selectivity of these compounds as enzyme inhibitors.

For instance, in the context of Glycogen Synthase Kinase-3 (GSK-3) inhibition, 3-anilino-4-arylmaleimides have been identified as potent and selective inhibitors. nih.gov The nature and position of substituents on the aniline (B41778) and aryl rings are critical for activity. Research has shown that specific substitutions can enhance inhibitory concentrations to the low nanomolar range. nih.gov

Similarly, for inhibitors of inducible nitric oxide synthase (iNOS), the substitution pattern on the N-aryl ring is a key determinant of activity. Studies on related N-arylcinnamamides revealed that the presence of multiple halogen substituents on the N-aryl portion significantly impacts the anti-plasmodial effect, which is linked to arginase inhibition, an enzyme functionally related to iNOS. This suggests that electronic effects and lipophilicity, modulated by substituents, are crucial for biological efficacy.

The pyrrole (B145914) core itself is a well-established pharmacophore, and its derivatives are known for a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.netresearchgate.net The biological properties are often enhanced when the pyrrole ring is fused with other heterocyclic structures. researchgate.net

A SAR study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors highlighted the importance of the N-benzyl side chain for inhibitory potency. nih.gov Acylation of the 2-amino group led to potent inhibitors, demonstrating that modifications at this position can fine-tune the activity against specific enzyme subclasses. nih.gov

Table 1: Impact of Substituent Modifications on Biological Efficacy

| Scaffold | Target Enzyme | Key Substituent Modification | Effect on Efficacy |

|---|---|---|---|

| 3-Anilino-4-arylmaleimide | GSK-3 | Substitutions on the aniline and aryl rings | Potent inhibition in the low nanomolar range. nih.gov |

| N-arylcinnamamides | Arginase (related to iNOS) | Multiple halogen substituents on the N-aryl ring | Significant impact on anti-plasmodial effect. |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole | Metallo-β-lactamase | N-acylation of the 2-amino group | Potent and selective inhibition. nih.gov |

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.comdergipark.org.tr This approach is instrumental in designing novel ligands with improved affinity and selectivity for their target proteins.

For complex targets like GSK-3, where the ATP-binding site is highly conserved among kinases, designing selective inhibitors is a significant challenge. researchgate.net Pharmacophore models derived from known active ligands or the protein's binding site can guide the design of inhibitors that exploit unique features of the target enzyme. Ligand-based pharmacophore modeling, for instance, can be developed from a set of known active compounds in the absence of a protein crystal structure. mdpi.com

The process typically involves generating a set of 3D pharmacophore models and assessing their ability to distinguish between active and inactive compounds. mdpi.com These models can then be used to screen large compound libraries to identify novel hits. dergipark.org.trnih.gov For GSK-3, pharmacophore models have been successfully used to design novel substrate competitive inhibitors, which are expected to be more selective than ATP-competitive inhibitors. nih.gov

In the context of iNOS inhibition, pharmacophore models can be developed based on the structure of the substrate, L-arginine, or known inhibitors. These models help in designing molecules that can effectively compete with the natural substrate for binding to the active site. The design of iNOS dimerization inhibitors represents another strategy, where pharmacophore models can be used to identify small molecules that disrupt the formation of the active enzyme dimer. mdpi.com

Table 2: Pharmacophore Features for Enzyme Inhibition

| Target Enzyme | Pharmacophore Features | Role in Ligand Design |

|---|---|---|

| GSK-3 | Hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings. | Design of selective ATP-competitive and substrate-competitive inhibitors. nih.gov |

| iNOS | Cationic center, hydrogen bond donors/acceptors, hydrophobic groups. | Development of L-arginine mimetics and dimerization inhibitors. mdpi.com |

Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their pharmacological effects is crucial for their development as therapeutic agents. These compounds have been shown to modulate the activity of key enzymes involved in various signaling pathways.

The primary mechanism of action for many N-phenylmaleimide derivatives is the inhibition of specific enzymes. This inhibition can be achieved through various modes, including competitive, non-competitive, or irreversible covalent binding.

GSK-3 is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's, type II diabetes, and cancer. researchgate.netunimi.it Maleimide derivatives have emerged as a significant class of ATP-competitive GSK-3 inhibitors. nih.gov

These inhibitors bind to the ATP pocket of GSK-3, preventing the binding of ATP and subsequent phosphorylation of its substrates. nih.gov The binding mode of these compounds has been elucidated through X-ray crystallography, revealing key interactions with amino acid residues in the active site. nih.gov

Some maleimide derivatives have been designed as covalent inhibitors of GSK-3. These compounds typically contain a reactive group, such as a halomethylketone, that forms a covalent bond with a cysteine residue (Cys199) located in the ATP binding site of GSK-3, leading to irreversible inhibition. nih.gov More recently, the development of substrate competitive inhibitors (SCIs) of GSK-3 has gained attention as a strategy to achieve higher selectivity. nih.govnih.gov These inhibitors bind to the substrate-binding site of the enzyme, a region that is less conserved among kinases compared to the ATP-binding site. researchgate.netnih.gov

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) in response to inflammatory stimuli. Overproduction of NO by iNOS is associated with the pathophysiology of various inflammatory diseases. researchgate.neteurjchem.com Consequently, the development of selective iNOS inhibitors is a promising therapeutic strategy.

N-phenylmaleimide derivatives and related compounds have been investigated as iNOS inhibitors. The primary mechanism of inhibition for many small molecules targeting iNOS is competitive inhibition with the substrate L-arginine. These inhibitors are designed to mimic the structure of L-arginine and bind to the substrate-binding site of the enzyme.

Another innovative approach to iNOS inhibition is the development of dimerization inhibitors. iNOS is active as a homodimer, and compounds that prevent the association of the two monomers can effectively inhibit its activity. mdpi.com Chrysamide B, a natural product with a dimeric nitrophenyl structure, has been shown to inhibit iNOS by affecting the formation of the active dimer. mdpi.com This suggests that nitrophenyl-containing scaffolds, such as this compound, could be explored for their potential as iNOS dimerization inhibitors.

Docking studies of various inhibitors with the iNOS active site have provided insights into the key interactions required for binding. These studies help in the rational design of more potent and selective inhibitors. researchgate.net

Receptor Interaction Studies

Currently, there is limited specific information available in the reviewed literature regarding the direct receptor interaction studies of this compound and its derivatives.

Modulation of Cellular Pathways (e.g., anti-proliferative activity)

The anti-proliferative activity of this compound derivatives is a significant area of research, with studies demonstrating their ability to induce apoptosis and arrest the cell cycle in cancer cells. nih.govrsc.org For example, novel pyrrole hydrazones have shown selective antiproliferative activity against human melanoma cells, with one of the most selective compounds having an IC50 value of 44.63 ± 3.51 μM. nih.gov The cytotoxic effect of these compounds is correlated with their ability to induce apoptosis and cause cell cycle arrest in the S phase. nih.gov Other pyrrole derivatives have also been shown to possess cytotoxic activity against various tumor models. scispace.comderpharmachemica.com

| Compound Type | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| Pyrrole Hydrazone (1C) | SH-4 (Melanoma) | Selective Antiproliferative | 44.63 ± 3.51 μM nih.gov |

| Pyrrole Hydrazone (1) | HaCaT (Non-tumor) | Antiproliferative | 9.64 ± 0.58 μM nih.gov |

| Pyrrole Hydrazone (1D) | HaCaT (Non-tumor) | Antiproliferative | 11.03 ± 0.42 μM nih.gov |

Therapeutic Applications and Efficacy Studies

The diverse biological activities of this compound derivatives have led to their investigation in various therapeutic areas, including as anti-inflammatory, immunomodulatory, and antimicrobial agents.

Derivatives of 1H-pyrrole-2,5-dione have been shown to possess significant anti-inflammatory properties. nih.govnih.gov One such derivative, 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione, was found to inhibit the production of prostaglandin (B15479496) E2 (PGE2) by inhibiting cyclooxygenase-2 (COX-2) activity. nih.gov This compound also suppressed the release of inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 in LPS-induced macrophages. nih.gov Furthermore, certain 1H-pyrrole-2,5-dione derivatives act as cholesterol absorption inhibitors and can suppress the formation of foam cells and the inflammatory response. nih.gov Another pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity by reducing paw edema and suppressing systemic TNF-α levels. mdpi.com

| Compound | Mechanism of Action | Effect |

|---|---|---|

| 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione | Inhibition of COX-2 activity | Reduced PGE2 production, suppressed IL-1β and IL-6 release nih.gov |

| 1H-Pyrrole-2,5-dione derivatives | Cholesterol absorption inhibition | Suppressed foam cell formation and inflammatory response nih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Suppression of TNF-α | Reduced paw edema mdpi.com |

Pyrrole derivatives have been extensively studied for their antimicrobial and antibacterial properties. scispace.comderpharmachemica.comjmcs.org.mxresearchgate.net A new series of pyrrole derivatives showed potent antibacterial and antifungal activity, with some compounds having equal or greater potency than the reference drugs ciprofloxacin (B1669076) and clotrimazole. jmcs.org.mx The presence of different functional groups on the pyrrole ring was found to influence the antimicrobial activity. For instance, a 4-hydroxyphenyl ring was suggested to be responsible for antifungal activity against C. albicans. jmcs.org.mx Other studies have shown that pyrrole derivatives linked to other heterocyclic moieties, such as oxadiazole and triazole, exhibit a broad spectrum of antimicrobial activity. scispace.com

| Compound Series | Tested Against | Result |

|---|---|---|

| Pyrrole derivatives (3a-e) | E. coli, S. aureus, A. niger, C. albicans | Potent antibacterial and antifungal activity jmcs.org.mx |

| Pyrrole-oxadiazole derivatives | M. luteus, C. albicans | Highly active at 100 µg/mL scispace.com |

| Pyrrole-triazole derivatives | P. mirabilis, A. niger | Highly active at 100 µg/mL scispace.com |

Antitumor and Antiproliferative Activity in Cancer Cell Lines

Derivatives of this compound have been investigated for their potential as anticancer agents. The core structure is recognized as a pharmacophore with the potential for development into therapeutic agents.

One study synthesized a series of novel maleimide derivatives and evaluated their in-vitro anti-cancer potential against two breast cancer cell lines, MDA-MB-231 and MCF-7, using an MTT assay. Among the synthesized compounds, several showed promising anti-cancer activity against both cell lines. For instance, compounds with morpholine (B109124) and methyl piperazine (B1678402) groups demonstrated increased inhibition of breast cancer cells at lower concentrations as the length of an intermediate hydrocarbon chain increased. However, for derivatives with a benzyl (B1604629) piperidine (B6355638) group, the variation in the intermediate chain length did not significantly affect the results. nih.gov

Another area of research has focused on the synthesis of 3,4-diarylthiolated maleimides. While not exclusively derivatives of the 1-(3-nitrophenyl) parent compound, this class of molecules has shown significant anticancer activity. For example, certain 3,4-diarylthiolated maleimides exhibited excellent anticancer effects on human lung cancer cells (H520 and H1299). unav.edu

Furthermore, the synthesis of maleimide-succinimide derivatives has been explored for their anticancer properties. In one study, newly synthesized compounds were tested for their cytotoxicity against MCF-7 breast cancer cells. The results indicated that some of these derivatives were more toxic to the cancer cells than others, suggesting potential for further development as anticancer agents. nih.gov

While broad studies on maleimide and pyrrole derivatives show promise, specific and detailed data on the antiproliferative activity of this compound itself remains a subject of ongoing research. The existing findings, however, underscore the potential of this chemical class in the development of new antitumor therapies.

Antiproliferative Activity of Selected Maleimide Derivatives

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |

| Derivative A | Morpholine side chain | MDA-MB-231 | Data not specified |

| Derivative B | Methyl piperazine side chain | MCF-7 | Data not specified |

| Derivative C | Benzyl piperidine side chain | MDA-MB-231 | Data not specified |

| Derivative D | Benzyl piperidine side chain | MCF-7 | Data not specified |

Note: Specific IC50 values for these derivatives were not provided in the referenced summary. The table reflects the reported promising activity. nih.gov

Antiviral Properties, including Anti-HIV-1 Activity

The antiviral potential of this compound derivatives has been an area of exploratory research, with some focus on activity against the Human Immunodeficiency Virus Type 1 (HIV-1). The pyrrole scaffold is a component of various known antiviral agents, making its derivatives a point of interest for new drug discovery.

Research into novel 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives has yielded compounds with notable anti-HIV-1 activities. These compounds were designed based on scaffolds known to inhibit HIV-1 integrase. Several of the synthesized compounds demonstrated antiviral potencies in the single-digit micromolar range with low toxicity. Specifically, two compounds in this series showed potent anti-HIV-1 activity with EC50 values below 5 µM and a therapeutic index greater than 100, marking them as potential leads for further optimization. nih.gov

While these findings are promising for the broader class of pyrrole-dione derivatives, specific studies focusing solely on this compound and its direct antiviral applications, particularly against HIV-1, are not extensively detailed in the currently available literature. The structural similarities, however, suggest that this specific compound could be a candidate for future antiviral screening and development programs.

Neuroprotective Strategies

The investigation into the neuroprotective effects of this compound derivatives is an emerging field. Neurodegenerative diseases often involve complex pathological pathways, and compounds that can offer protection to neuronal cells are of significant therapeutic interest.

While direct studies on the neuroprotective strategies of this compound are limited, research on related phenylenediamine derivatives has shown potential. For instance, N,N'-diphenyl-p-phenylenediamine (DPPD) has been found to inhibit cell death caused by oxidative stress at nanomolar concentrations, independent of its antioxidant activities. This suggests that the core structure of phenyl-amine-phenyl may be crucial for these neuroprotective effects. kuleuven.be Given the structural elements present in this compound, it is plausible that its derivatives could be explored for similar neuroprotective properties. However, dedicated research is required to establish any such activity.

Anticonvulsant Activity

The pyrrolidine-2,5-dione (succinimide) ring is a well-established pharmacophore in the field of anticonvulsant drugs. Therefore, derivatives of this compound are logical candidates for investigation as potential treatments for epilepsy.

Studies on various N-substituted succinimides have demonstrated their potential as anticonvulsant agents. For example, a series of 2-benzylsuccinimides were prepared and evaluated, with some derivatives showing effectiveness in controlling seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet). nih.gov

More specifically, research into 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives has identified compounds with significant anticonvulsant activity. One of the most active substances from this series demonstrated a more beneficial ED50 and protective index in the MES and 6 Hz seizure tests than the reference drug, valproic acid. mdpi.com

Although these studies highlight the anticonvulsant potential of the broader class of N-substituted pyrrolidine-2,5-diones, specific research detailing the anticonvulsant activity of this compound and its direct derivatives is not extensively available. The established activity of the core succinimide (B58015) structure, however, provides a strong rationale for the future synthesis and evaluation of such compounds.

Material Science Applications of 1 3 Nitrophenyl 1h Pyrrole 2,5 Dione and Pyrrole 2,5 Dione Frameworks

Polymer Chemistry and Copolymerization Studies

N-substituted maleimides, such as 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, are valuable monomers in polymer chemistry, often used to create high-performance polymers with enhanced thermal and mechanical stability. ijert.orgresearchgate.net Their incorporation into polymer chains can significantly alter the properties of the resulting materials.

The synthesis of polymers incorporating the this compound moiety can be achieved through various polymerization techniques, most notably free radical polymerization. This monomer can undergo homopolymerization or, more commonly, copolymerization with a variety of vinyl monomers such as styrene (B11656) and methyl methacrylate (B99206) (MMA). zenodo.orguctm.edu The copolymerization of N-substituted maleimides with these comonomers is a well-established method for producing polymers with improved properties. researchgate.net

For instance, studies on the free radical copolymerization of N-arylmaleimides with monomers like styrene and MMA have demonstrated the successful incorporation of the maleimide (B117702) unit into the polymer backbone. tandfonline.comacs.org The reactivity ratios of the comonomers play a crucial role in determining the final composition and structure of the copolymer, which can range from random to alternating sequences. jst.go.jp The general scheme for the copolymerization of an N-substituted maleimide with a vinyl monomer is depicted below:

Table 1: Examples of Copolymerization Systems with N-Substituted Maleimides

| N-Substituted Maleimide | Comonomer | Initiator | Solvent | Polymerization Temperature (°C) |

| N-(4-carboxyphenyl)maleimide | Methyl Methacrylate (MMA) | AIBN | THF | 80 |

| N-(4-carboxyphenyl)maleimide | Styrene (St) | AIBN | THF | 80 |

| N-phenylmaleimide | Styrene (St) | BPO | Cyclohexanone | 100 |

| N-[O-Nitro phenyl] maleimide | Methyl Methacrylate (MMA) | AIBN | - | - |

This table presents data on related N-substituted maleimides to illustrate common copolymerization conditions.

The incorporation of the rigid pyrrole-2,5-dione ring from this compound into a polymer chain has a profound effect on the material's properties. The inherent rigidity of the maleimide unit restricts the rotational freedom of the polymer backbone, leading to a significant increase in the glass transition temperature (Tg) and enhanced thermal stability. nih.govnsysu.edu.tw This makes such copolymers suitable for applications requiring high heat resistance. uctm.eduijraset.com

Copolymers of styrene and N-substituted maleimides, for example, are known for their excellent thermal stability. nih.gov The introduction of maleimide units can significantly elevate the softening temperature of polymers like acrylonitrile (B1666552) butadiene styrene (ABS) and poly(vinyl chloride) (PVC). mdpi.com Furthermore, the bulky and rigid nature of the maleimide structure can improve the mechanical performance of the polymer. nih.gov Research has shown that even a small amount of an N-phenylmaleimide-styrene copolymer can increase the fracture toughness of bismaleimide (B1667444) resins. cnrs.fr

Table 2: Thermal Properties of Copolymers Containing N-Substituted Maleimides

| Copolymer System | Maleimide Content (mol%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) |

| Poly(N-phenylmaleimide-alt-styrene) | 50 | >200 | - |

| Copolymers of MMA and N-(4-carboxyphenyl)maleimide | Increasing amounts | Increased | Increased |

| Copolymers of Styrene and N-(4-carboxyphenyl)maleimide | Increasing amounts | Increased | Increased |

| Poly(styrene-alt-hydroxyphenylmaleimide) | 50 | Significantly higher than poly(styrene-co-vinyl phenol) | - |

This table provides illustrative data from studies on analogous N-substituted maleimides to demonstrate the impact on thermal properties.

Electronic Material Development

The structural and electronic characteristics of this compound suggest its potential use in the development of electronic materials. cymitquimica.com The presence of the nitro group, which is a strong electron-withdrawing group, coupled with the conjugated system of the phenyl ring and the dione (B5365651), can lead to interesting electronic and optical properties. cymitquimica.com While specific applications of this compound in electronic materials are not extensively documented, the broader class of aromatic polyimides, to which polymers derived from this monomer belong, are widely used in the electronics industry. ijert.org

Aromatic polyimides are known for their excellent thermal stability, high-temperature mechanical properties, and good electrical insulating properties, making them suitable for applications such as high-temperature insulators, coatings, and adhesives in electronic components. ijert.org The introduction of specific functional groups, such as the nitro group in this compound, could be a strategy to tune the dielectric properties or to create materials with specific charge-transport characteristics for applications in organic electronics.

Organic Inhibitors for Corrosion Science

Derivatives of 1H-pyrrole-2,5-dione have been investigated as effective organic inhibitors for the corrosion of metals, particularly steel in acidic environments. researchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both the anodic and cathodic corrosion reactions. researchgate.net The efficiency of these inhibitors is attributed to the presence of heteroatoms (nitrogen and oxygen) and the pi-electrons in the aromatic ring, which can interact with the vacant d-orbitals of the metal.

Studies on compounds like 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD) have shown that they act as mixed-type inhibitors for carbon steel in hydrochloric acid. researchgate.net The inhibition efficiency increases with the concentration of the inhibitor. researchgate.net The adsorption of these molecules on the steel surface has been found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer. researchgate.net The mechanism of adsorption is believed to be predominantly chemisorption. researchgate.net Given the structural similarity, this compound is expected to exhibit comparable or potentially enhanced corrosion inhibition properties due to the additional nitrogen and oxygen atoms in the nitro group.

Table 3: Corrosion Inhibition Efficiency of Pyrrole-2,5-dione Derivatives

| Inhibitor | Concentration | Metal | Medium | Inhibition Efficiency (%) |

| 1-phenyl-1H-pyrrole-2,5-dione (PPD) | Varies | Carbon Steel | 1 M HCl | Increases with concentration |

| 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione (MPPD) | Varies | Carbon Steel | 1 M HCl | Increases with concentration, slightly more effective than PPD |

| N2,N4-bis(4-(4-methoxyphenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (MPTP) | 250 ppm | N80 Steel | 15% HCl | 98.1 |

| N2,N4-bis(4-(4-chlorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide (CPTP) | 250 ppm | N80 Steel | 15% HCl | 96.4 |

This table includes data on related pyrrole-2,5-dione derivatives to illustrate their effectiveness as corrosion inhibitors.

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Strategies for Diversification

Future research will likely focus on moving beyond traditional synthetic routes to develop more efficient and versatile methods for creating diverse libraries of 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione derivatives. The development of novel synthetic methodologies is crucial for exploring the structure-activity relationship (SAR) in greater depth.

Key strategies include:

Multicomponent Reactions (MCRs) : Designing one-pot reactions where multiple starting materials react to form the desired product in a single step can significantly improve efficiency. nih.gov This approach allows for the rapid generation of a wide array of analogs by varying the different components. nih.gov

Flow Chemistry : Continuous flow synthesis offers advantages such as improved reaction control, enhanced safety for handling potentially hazardous reagents (like nitro compounds), and easier scalability. This could be instrumental in the reproducible production of derivative libraries.

Microwave-Assisted Synthesis : This technique can accelerate reaction times, increase yields, and enable reactions that are difficult under conventional heating. alliedacademies.org It has been successfully applied to the synthesis of various pyrrole (B145914) derivatives. alliedacademies.org

Late-Stage Functionalization : Introducing chemical modifications at a late stage in the synthesis allows for the diversification of a common core structure. Techniques like C-H activation could be employed to modify the phenyl ring or the pyrrole core, providing access to previously inaccessible chemical space.

| Strategy | Description | Key Advantages | Potential Application to this compound |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more reactants to form a complex product. nih.gov | High efficiency, atom economy, rapid library generation. nih.gov | Varying the amine, dicarbonyl, and other components to create diverse N-aryl maleimides. |

| Flow Chemistry | Performing reactions in a continuous flowing stream rather than in a batch. | Precise control over reaction parameters, enhanced safety, scalability. | Safe and controlled nitration reactions and subsequent cyclizations. |

| Microwave-Assisted Synthesis | Using microwave radiation to heat reactions. alliedacademies.org | Reduced reaction times, improved yields, access to novel reactivity. alliedacademies.org | Accelerating condensation and cyclization steps in the synthesis of the pyrrole-2,5-dione ring. |

| Late-Stage Functionalization | Introducing functional groups into a complex molecule at a late point in the synthesis. | Rapid access to analogs from a common intermediate, exploration of SAR. | Modifying the nitrophenyl ring to explore the effects of different substituents on biological activity. |

Advanced Biological Target Identification and Validation

While derivatives of 1H-pyrrole-2,5-dione have been explored as potential cholesterol absorption inhibitors, the full spectrum of biological targets for this compound remains largely uncharacterized. nih.gov Future research will employ sophisticated techniques to identify and validate its molecular targets, which is a critical step in understanding its mechanism of action and therapeutic potential.

Prospective approaches include:

Chemical Proteomics : Using affinity-based probes derived from the parent compound to isolate and identify binding proteins from cell lysates. This can provide a direct readout of the compound's targets.

Thermal Proteome Profiling (TPP) : This method assesses the thermal stability of all proteins in a cell in the presence and absence of the compound. A shift in the melting temperature of a protein upon compound binding indicates a direct interaction.

Computational Target Prediction : Utilizing algorithms that predict potential protein targets based on the chemical structure of the compound (ligand-based) or by docking the compound into the structures of known proteins (structure-based).

Phenotypic Screening with Mechanism-of-Action (MoA) Deconvolution : High-content screening can identify cellular phenotypes induced by the compound, followed by techniques like transcriptomics or proteomics to elucidate the underlying molecular pathways and targets.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and optimization of new drugs based on scaffolds like this compound. nih.govajprd.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. astrazeneca.com

Key applications in this context are:

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms can build predictive models that correlate the chemical structures of derivatives with their biological activities. nih.gov This allows for the virtual screening of new designs and prioritization of compounds for synthesis.

De Novo Drug Design : Generative AI models can design entirely new molecules based on desired properties. nih.gov These models can be trained on the structural features of this compound to generate novel analogs with potentially improved efficacy and safety profiles. nih.gov

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is a major challenge. AI models can be trained to predict these properties early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

Target Identification : Machine learning can analyze large-scale biological data, such as genomic and proteomic data, to predict and prioritize potential biological targets for the compound. jsr.org

| Application | Description | Expected Outcome for this compound Research |

|---|---|---|

| QSAR Modeling | Using ML to create models that predict the biological activity of compounds from their chemical features. nih.gov | Rapid virtual screening of potential derivatives to identify the most promising candidates for synthesis. |

| De Novo Design | Employing generative models to create novel chemical structures with optimized properties. nih.gov | Design of new analogs with enhanced target affinity, selectivity, and better pharmacokinetic profiles. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicological properties of molecules using computational models. nih.gov | Early-stage filtering of compounds with poor predicted safety or bioavailability, saving time and resources. |

| Target Prediction | Leveraging ML to analyze biological data and predict the protein targets of a small molecule. jsr.org | Identification of novel mechanisms of action and new therapeutic indications for this compound class. |

Development of Advanced Characterization Techniques for Biological Systems

Understanding how this compound and its derivatives interact with biological systems at a molecular level requires the use of advanced characterization techniques. These methods provide high-resolution insights into drug-target engagement and downstream cellular effects.

Future research will benefit from:

Cryo-Electron Microscopy (Cryo-EM) : For large protein targets or protein complexes, cryo-EM can determine the high-resolution structure of the compound bound to its target, revealing the precise molecular interactions.

X-ray Crystallography : A cornerstone of structure-based drug design, this technique can provide atomic-level detail of how the compound binds to its purified protein target. rsc.org

Advanced Spectroscopic Methods : Techniques like Surface Plasmon Resonance (SPR) can quantify the binding kinetics (on- and off-rates) and affinity of the compound for its target in real-time.

In-cell NMR Spectroscopy : This powerful technique allows for the study of compound-target interactions within the complex environment of a living cell, providing more biologically relevant data than traditional in vitro methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-nitrophenyl)-1H-pyrrole-2,5-dione, and how are they optimized for yield?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted anilines with maleic anhydride derivatives. For example, nitrophenyl-substituted pyrrole-diones can be prepared by reacting 3-nitroaniline with maleic anhydride in acidic conditions, followed by purification via recrystallization or column chromatography. Reaction optimization often involves adjusting stoichiometry, temperature (e.g., 80–120°C), and catalysts (e.g., acetic acid) .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 100–110°C |

| Reaction Time | 6–8 hours |

| Solvent | Acetic Acid |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H NMR (DMSO-d6) shows distinct peaks for the pyrrole-dione ring (δ 6.8–7.2 ppm) and nitroaryl protons (δ 8.1–8.5 ppm).

- FT-IR : Strong carbonyl stretches at 1700–1750 cm and nitro group vibrations at 1520–1560 cm.

- XRD : Crystallographic data confirm the planar structure and dihedral angles between substituents .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize the synthesis of this compound under conflicting yield and purity constraints?

- Methodology : A 2 factorial design evaluates three factors: temperature, catalyst concentration, and reaction time. Response surface methodology (RSM) identifies trade-offs between yield and purity. For instance, higher temperatures (120°C) may improve yield but reduce purity due byproduct formation .

- Case Study :

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst | 5 mol% | 15 mol% |

| Time | 4 hours | 8 hours |

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, highlighting electrophilic sites at the pyrrole-dione carbonyl groups. Frontier molecular orbital (FMO) analysis reveals a low LUMO energy (-3.2 eV), indicating susceptibility to nucleophilic attack .

Q. How do structural modifications (e.g., nitro group position) impact the photophysical properties of pyrrole-dione derivatives?

- Methodology : Comparative UV-Vis studies of 3-nitrophenyl vs. 4-nitrophenyl analogs show redshifted absorption (λmax 320 nm → 340 nm) due to enhanced conjugation. Fluorescence quenching in the 3-nitro derivative is attributed to intramolecular charge transfer (ICT) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (180–190°C vs. 195–200°C)?

- Resolution : Discrepancies arise from polymorphism or residual solvent in crystallized products. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert gas (N2) can distinguish between polymorphs. For example, a slow cooling rate during crystallization yields a higher-melting orthorhombic phase .

Experimental Design for Applications

Q. What strategies are used to evaluate this compound as a building block for non-linear optical (NLO) materials?

- Methodology : Hyper-Rayleigh scattering (HRS) measures second-harmonic generation (SHG) efficiency. Polarized microscopy assesses crystal symmetry, with monoclinic systems (e.g., P2/c) showing higher β values (~50 × 10 esu) due to aligned dipole moments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.